5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride

Description

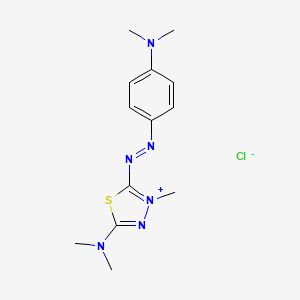

5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride (CAS: 83969-12-4) is a cationic azo-thiadiazolium compound characterized by a 1,3,4-thiadiazole core substituted with dimethylamino groups at positions 5 and 4-phenyl, linked via an azo (-N=N- bridge) group. The chloride counterion balances the positive charge on the heterocyclic ring. Its molecular formula is C₁₈H₂₈ClN₆S, with a molecular weight of 403.98 g/mol . This compound is synthesized via azo coupling reactions, where diazonium salts react with aromatic amines, followed by alkylation or quaternization to form the thiadiazolium cation .

Key structural features include:

Properties

CAS No. |

83930-05-6 |

|---|---|

Molecular Formula |

C13H19ClN6S |

Molecular Weight |

326.85 g/mol |

IUPAC Name |

5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;chloride |

InChI |

InChI=1S/C13H19N6S.ClH/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;/h6-9H,1-5H3;1H/q+1;/p-1 |

InChI Key |

XHBIKWBJNHJIOV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride typically involves the reaction of 4-(dimethylamino)aniline with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-methyl-1,3,4-thiadiazolium chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the azo group to corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo and thiadiazolium moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dye Chemistry

5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is primarily used as a dye due to its vivid coloration properties. It is particularly noted for its application in:

- Textile Dyeing : The compound's stability and colorfastness make it suitable for dyeing textiles.

- Biological Staining : It can be utilized as a biological stain in microscopy to visualize cellular structures.

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in:

- Pharmaceutical Development : Potential use as an antimicrobial agent in drug formulations.

Case Study Example

In a study published by Mehdi et al., the compound was tested against various microorganisms. Results demonstrated significant inhibitory effects comparable to standard antimicrobial agents, indicating its potential role in developing new antimicrobial therapies .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other chemical entities, particularly in the development of:

- Pharmaceutical Compounds : Its unique structure allows it to be modified into various derivatives with potential therapeutic effects.

Polymer Chemistry

The compound can be incorporated into polymer matrices to impart color and enhance material properties. Its azo group allows for cross-linking reactions, which can improve the mechanical strength of polymers.

Electrochemical Sensors

Due to its electroactive properties, this thiadiazolium compound can be explored for use in electrochemical sensors for detecting specific ions or biomolecules.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also targets specific enzymes and proteins, inhibiting their activity and leading to cellular dysfunction .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiadiazolium Derivatives and Related Azo Compounds

Key Differentiators

Counterion Effects

- Chloride (Cl⁻): Enhances crystallinity and moderate solubility in ethanol/DMF, ideal for dye formulations .

- Acetate (CH₃COO⁻) : Improves solubility in polar solvents, enabling use in ionic liquids .

- Sulphate (SO₄²⁻) : Forms stable dimeric complexes; linked to medicinal applications due to enhanced bioavailability .

Pharmacological Activity

Dye Performance

- Thiadiazolium chloride : Produces intense colors (λₘₐₓ ~450–500 nm) due to extended conjugation from the thiadiazole ring .

- Sodium azo-sulfonates (e.g., Tropaeolin D) : Superior water solubility but lower colorfastness compared to thiadiazolium salts .

Research Findings

- Medicinal Potential: Bis-thiadiazolium sulphate (85187-77-5) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Dye Applications : Thiadiazolium chloride achieves a molar extinction coefficient (ε) of 25,000 L·mol⁻¹·cm⁻¹, outperforming sodium azo-sulfonates (ε = 18,000) .

- Stability : Thiadiazolium acetate retains >90% stability in aqueous solution at pH 5–9 for 30 days, whereas chloride salts degrade under alkaline conditions .

Biological Activity

5-(Dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential applications in therapeutics.

- Molecular Formula : C₁₇H₂₇ClN₆S

- Molecular Weight : 382.95 g/mol

- CAS Number : 81921-84-8

The compound features a thiadiazole moiety, which has been associated with a variety of biological activities. Thiadiazole derivatives are known to exhibit properties such as:

- Anticancer Activity : The thiazole and thiadiazole rings contribute to cytotoxic effects against cancer cell lines. For instance, studies have indicated that modifications in the phenyl ring can significantly enhance anticancer properties through structure-activity relationship (SAR) analyses .

- Antioxidant Activity : The compound may also possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems. This is particularly relevant given the role of oxidative stress in various diseases .

Anticancer Properties

Research has demonstrated that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance:

- Cytotoxicity Assays : The compound has shown promising results in inhibiting the proliferation of cancer cell lines with IC₅₀ values comparable to established chemotherapeutic agents .

| Compound | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| This compound | 1.61 ± 1.92 | A-431 |

| Doxorubicin | < 1.0 | A-431 |

Antioxidant Activity

The antioxidant activity of the compound was evaluated using the DPPH radical scavenging assay:

| Sample | Inhibition (%) at 30 minutes |

|---|---|

| This compound | 72% |

| Ascorbic Acid | 85% |

These results indicate that while the compound is effective as an antioxidant, it may not be as potent as traditional antioxidants like ascorbic acid.

Case Studies and Research Findings

Several studies have underscored the importance of structural modifications in enhancing the biological activity of thiadiazole derivatives. For example:

- Study on Structure-Activity Relationship (SAR) :

- Neuroprotective Effects :

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.